4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide
Description
Properties
IUPAC Name |
4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl4N2O3S/c18-7-9-23(10-8-19)27(25,26)14-4-1-12(2-5-14)17(24)22-16-11-13(20)3-6-15(16)21/h1-6,11H,7-10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEBBHVPWOSYGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N(CCCl)CCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl4N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide, also known by its ChemDiv ID 1488-0207, is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is CHClNOS, featuring multiple functional groups that contribute to its biological activity. The structure includes two chloroethyl groups and a sulfamoyl moiety, which are significant for its mechanism of action as an alkylating agent.
Chemical Structure:
- IUPAC Name: this compound
- SMILES: O=C(c(cc1)ccc1S(N(CCCl)CCCl)(=O)=O)Nc(cc(cc1)Cl)c1Cl
The primary mechanism through which this compound exerts its biological effects is through alkylation . The chloroethyl groups are capable of forming covalent bonds with nucleophilic sites in DNA, leading to cross-linking that disrupts DNA replication and transcription. This mechanism is particularly relevant in cancer therapy, where the targeting of rapidly dividing cells is crucial.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to exhibit potent inhibitory effects against various cancer cell lines:
- HepG2 Cells: In vitro studies revealed an IC value of 1.30 μM, indicating strong antiproliferative activity compared to standard treatments like SAHA (IC: 17.25 μM) .
- Xenograft Models: In vivo studies demonstrated a tumor growth inhibition (TGI) of 48.89%, showcasing its potential effectiveness in clinical applications .
Mechanistic Insights
The compound promotes apoptosis and induces cell cycle arrest at the G2/M phase in cancer cells. This was evidenced by enhanced apoptosis markers and cell cycle analysis during experiments . Furthermore, combination therapies indicated that low concentrations of this compound could enhance the efficacy of other chemotherapeutic agents like taxol and camptothecin.
Case Studies
Several case studies have documented the effectiveness of this compound:
- Study on HDAC Inhibition: A related compound demonstrated selectivity for HDAC3 with significant antitumor activity. The study reported that the compound could inhibit tumor growth effectively while promoting apoptosis through intrinsic pathways .
- Combination Therapy Research: Investigations into drug combinations revealed that incorporating this compound with existing chemotherapeutics could yield synergistic effects, thus enhancing overall treatment efficacy against resistant cancer types .
Comparative Efficacy Table
| Compound Name | Cell Line Tested | IC Value (μM) | Mechanism |
|---|---|---|---|
| This compound | HepG2 | 1.30 | Apoptosis induction |
| SAHA | HepG2 | 17.25 | HDAC inhibition |
| Taxol | Various | Varies | Microtubule stabilization |
Scientific Research Applications
The compound's structure indicates it may possess significant biological activity, particularly as an anticancer agent. Research has shown that compounds with similar sulfamoyl and chloroethyl functionalities can exhibit cytotoxic effects against various cancer cell lines.
Anticancer Properties
- Mechanism of Action : The bis(2-chloroethyl) moiety is known to form DNA cross-links, which can inhibit DNA replication and transcription, leading to apoptosis in cancer cells. This mechanism is similar to that of well-known alkylating agents like cyclophosphamide.
-
Case Studies :
- A study investigated the cytotoxic effects of related compounds on breast and colon cancer cell lines, demonstrating that modifications to the sulfamoyl group could enhance potency and selectivity against tumor cells .
- Another research effort focused on the structure-activity relationship (SAR) of various benzamide derivatives, showing that substitutions at the aromatic rings significantly influenced their anticancer activity .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by interfering with folate synthesis.
- In Vitro Studies :
- Compounds similar to 4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide were tested against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated moderate to strong inhibitory effects, suggesting potential for development as an antibiotic .
- Mechanism of Action : The sulfonamide group mimics para-aminobenzoic acid (PABA), a substrate for bacterial folate synthesis, thereby blocking the production of folate necessary for nucleic acid synthesis.
Drug Discovery Applications
This compound has been included in various screening libraries aimed at identifying new therapeutic agents.
- Screening Libraries : The compound is part of targeted covalent libraries used for high-throughput screening in drug discovery processes . These libraries are crucial for identifying lead compounds that can be further optimized for clinical use.
- Research Implications : The inclusion in large databases allows researchers to explore its interactions with various biological targets systematically, facilitating the discovery of novel therapeutic applications.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through sequential functionalization:
-
Benzamide core formation : Condensation of 2,5-dichloroaniline with substituted benzoyl chlorides under basic conditions .
-
Sulfamoyl group introduction : Chlorosulfonation of the benzoic acid intermediate followed by reaction with bis(2-chloroethyl)amine .
Critical reaction conditions :
-
Chlorosulfonation requires chlorosulfonic acid at 60–80°C for 4–6 hours.
-
Sulfonamide coupling occurs with triethylamine as a base in dichloromethane (DCM) .
Alkylation via Nitrogen Mustard Groups
The bis(2-chloroethyl) groups act as nitrogen mustard alkylating agents, enabling covalent binding to nucleophiles (e.g., DNA bases, proteins).
Sulfamoyl Group Reactivity
The sulfamoyl bridge undergoes transformations under oxidative and reductive conditions:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | H₂O₂, KMnO₄ | Sulfoxide/sulfone formation |
| Reduction | LiAlH₄ | Cleavage to amine/thiol derivatives |
Aromatic Chlorine Displacement
The 2,5-dichlorophenyl group participates in nucleophilic aromatic substitution (NAS):
| Nucleophile | Conditions | Product |
|---|---|---|
| Methoxide | NaOMe, DMF, 100°C | Methoxy-substituted analogs |
| Thiophenol | CuI, DMSO, 120°C | Phenylthio derivatives |
Carboxamide Reactivity
The benzamide carbonyl engages in:
-
Hydrolysis : 6M HCl reflux yields 2,5-dichloroaniline and sulfamoyl benzoic acid .
-
Schiff base formation : Condensation with aldehydes (e.g., formaldehyde) under acidic conditions .
Biological Alkylation and Pharmacological Activity
The compound’s alkylating capacity underpins its anticancer activity:
-
In vitro : IC₅₀ values of 0.5–4.5 μM against HCT-116, MCF-7, and HeLa cells via DNA crosslinking .
-
In vivo : Tumor growth inhibition (TGI) of 48.89% in xenograft models .
Mechanistic insights :
-
Induces G2/M cell cycle arrest and apoptosis in HepG2 cells .
-
Synergizes with taxol and camptothecin, enhancing cytotoxicity by 3–5 fold .
Stability and Degradation Pathways
| Factor | Effect | Half-Life |
|---|---|---|
| Aqueous hydrolysis | Degrades to ethylene glycol derivatives | 2–4 hours (pH 7.4) |
| UV light | Photooxidation of sulfamoyl group | 30–60 minutes |
Comparative Reactivity with Analogues
| Structural Feature | Impact on Reactivity |
|---|---|
| Bis(2-chloroethyl) groups | Enhances alkylation potency vs. mono-chloro |
| 2,5-Dichlorophenyl vs. phenyl | Reduces NAS rates due to electron withdrawal |
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The compound shares structural motifs with several sulfamoyl- and benzamide-containing derivatives. Key comparisons include:
Table 1: Structural and Functional Comparison
Key Observations :
Alkylating vs. Non-Alkylating Groups: The target compound’s bis(2-chloroethyl) group distinguishes it from analogs with bulkier alkyl (e.g., 2-methylpropyl) or aromatic substituents (e.g., phenylmethyl).
Chlorophenyl vs.
Azo vs. Sulfamoyl Linkers : Azo-containing derivatives () exhibit distinct electronic properties and applications (e.g., dyes), whereas sulfamoyl-linked compounds are more commonly associated with therapeutic agents .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[bis(2-chloroethyl)sulfamoyl]-N-(2,5-dichlorophenyl)benzamide, and what key reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and amidation steps.
Sulfonylation : React the sulfamoyl chloride derivative with 2,5-dichloroaniline under inert atmosphere (N₂/Ar) at 0–5°C to prevent side reactions .
Amidation : Use coupling reagents like HATU or EDC/HOBt in anhydrous DMF to form the benzamide bond. Temperature control (20–25°C) and stoichiometric excess of the acyl chloride (1.2–1.5 equiv) improve yield .
- Critical Parameters : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and purify via column chromatography. Purity (>95%) is confirmed by HPLC (C18 column, acetonitrile/water gradient) .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR in DMSO-d₆ to resolve aromatic protons (δ 7.2–8.1 ppm) and sulfonamide NH (δ 10–11 ppm). 2D NMR (COSY, HSQC) confirms regiochemistry .
- Mass Spectrometry : High-resolution ESI-MS (negative ion mode) identifies molecular ion [M-H]⁻ and fragmentation patterns .
- HPLC : Reverse-phase HPLC (UV detection at 254 nm) with retention time comparison against standards ensures purity .
Q. What are the recommended storage conditions to ensure the compound’s stability, and which degradation products should be monitored?
- Methodological Answer :
- Storage : –20°C under argon in amber vials to prevent hydrolysis of the sulfamoyl group. Desiccants (silica gel) minimize moisture .
- Degradation Monitoring : Use LC-MS to detect hydrolysis byproducts (e.g., free sulfonic acid or dichloroaniline derivatives). Accelerated stability studies (40°C/75% RH for 14 days) predict shelf-life .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters in synthesizing this compound?
- Methodological Answer :
- Variables : Temperature (X₁), solvent polarity (X₂), catalyst loading (X₃). A 2³ factorial design identifies interactions.
- Response Surface Methodology (RSM) : Maximize yield (Y₁) and minimize impurities (Y₂). For example, higher DMF polarity (X₂) may improve solubility but increase byproducts. Central composite design (CCD) refines optimal conditions .
- Validation : Confirm predicted yields (e.g., 85% ± 3%) via triplicate experiments.
Q. How should researchers resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer :
- Source Analysis : Compare assay conditions (e.g., cell lines, IC₅₀ protocols). For example, discrepancies in cytotoxicity may arise from differing serum concentrations in cell media .
- Purity Verification : Re-test the compound using standardized HPLC/MS protocols to rule out batch-to-batch variability .
- Mechanistic Studies : Use competitive binding assays (e.g., SPR or ITC) to validate target engagement specificity .
Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets, and how can in vitro findings be validated?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB IDs) of sulfonamide-binding enzymes (e.g., carbonic anhydrase). Prioritize poses with lowest ΔG and hydrogen bonding to chloroethyl groups .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Cluster analysis identifies dominant interaction motifs .
- Validation : Compare computational binding affinities with SPR-measured KD values. Discrepancies >1 log unit suggest force field inaccuracies .
Data Contradiction Analysis Framework
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
